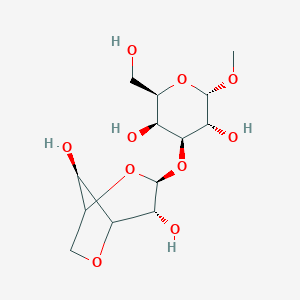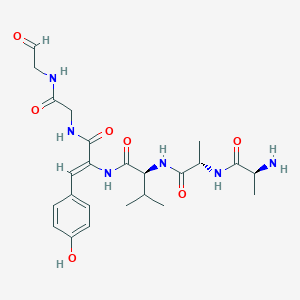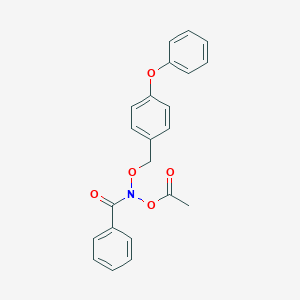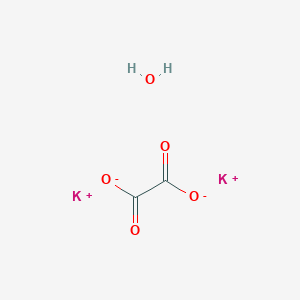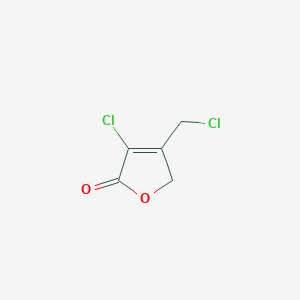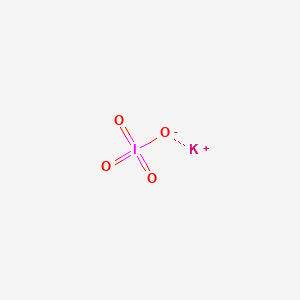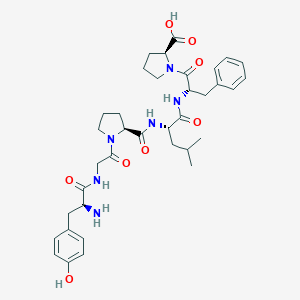
ランタン
概要
説明
Lanthanum is a chemical element with the symbol “La” and atomic number 57. It belongs to the lanthanide series and is classified as a rare-earth element. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air. It was discovered in 1839 by Swedish chemist Carl Gustaf Mosander while examining a sample of cerium nitrate .
科学的研究の応用
Lanthanum has a wide range of applications in scientific research and industry:
- Catalysts: Lanthanum-based catalysts are essential in refining petroleum. They enhance the catalytic cracking process, improving the efficiency of fuel production .
- Glass and Optics: Lanthanum oxide is used in the production of specialized glass, including camera lenses and optical fibers. It improves the glass’s refractive index and reduces dispersion .
- Medical Applications: Lanthanum carbonate is used as a phosphate binder to control hyperphosphatemia in patients with chronic kidney disease .
- Hybrid Vehicle Batteries: Lanthanum is used in the production of nickel-metal hydride batteries for hybrid vehicles .
作用機序
Target of Action
Lanthanum primarily targets dietary phosphate in the gastrointestinal tract . It is used to treat elevated phosphate levels, primarily in patients with chronic kidney disease .
Mode of Action
Lanthanum interacts with its target by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . This interaction prevents the absorption of dietary phosphate, thereby reducing both serum phosphate and calcium phosphate product .
Biochemical Pathways
Lanthanum affects the biochemical pathway related to phosphate absorption. In vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 .
Pharmacokinetics
The oral bioavailability of lanthanum is low (approximately 0.001%) when administered as lanthanum carbonate . The small absorbed fraction is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are <3 pg/mL .
Result of Action
The molecular and cellular effects of lanthanum’s action include damage to the central nervous system and impairment of learning and memory . It has been found to cause abnormalities in axons through certain signaling pathways and induce dendritic spine abnormality by down-regulating certain signaling pathways .
Action Environment
The action of lanthanum is influenced by environmental factors such as pH, anions, and low molecular weight organic acids (LMWOAs) . For instance, the adsorption capacity of lanthanum increases with increasing pH . The presence of anions and lmwoas can strongly inhibit the adsorption process .
生化学分析
Biochemical Properties
Lanthanum plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to enhance the production of secondary metabolites in certain microorganisms, such as Actinobacteria . Lanthanum interacts with enzymes like superoxide dismutase, peroxidase, and catalase, increasing their activity and contributing to antioxidant defense mechanisms . Additionally, lanthanum can bind to proteins and alter their conformation, affecting their function and stability.
Cellular Effects
Lanthanum influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, lanthanum has been shown to improve growth, yield formation, and biosynthesis of key compounds like 2-acetyl-1-pyrroline in aromatic rice . It enhances photosynthesis by increasing chlorophyll content and net photosynthetic rate. In animal cells, lanthanum can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity. For example, lanthanum has been observed to affect the activity of enzymes involved in proline metabolism, influencing the biosynthesis of aromatic compounds .
Molecular Mechanism
The molecular mechanism of lanthanum’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lanthanum can bind to specific sites on enzymes, altering their activity and affecting metabolic pathways. It has been shown to inhibit the activity of certain enzymes, such as betaine aldehyde dehydrogenase, while enhancing the activity of others, like proline dehydrogenase . These interactions result in changes in metabolite levels and metabolic flux, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum can change over time due to its stability, degradation, and long-term impact on cellular function. Lanthanum has been found to be relatively stable, maintaining its activity over extended periods. Its effects on cellular processes may vary depending on the duration of exposure. Long-term studies have shown that lanthanum can lead to sustained changes in gene expression and metabolic activity, with potential implications for cellular health and function .
Dosage Effects in Animal Models
The effects of lanthanum vary with different dosages in animal models. At low doses, lanthanum can enhance cellular function and metabolic activity, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that lanthanum can improve growth and yield formation in plants at optimal concentrations, but excessive amounts can lead to toxicity and reduced growth . Similarly, in animal models, lanthanum’s effects on cellular processes and metabolic pathways are dose-dependent, with potential threshold effects observed at specific concentrations.
Metabolic Pathways
Lanthanum is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to enhance the activity of enzymes involved in proline metabolism, leading to increased biosynthesis of aromatic compounds like 2-acetyl-1-pyrroline . Lanthanum’s interactions with enzymes and cofactors can result in changes in metabolite levels, affecting overall metabolic activity and cellular function.
Transport and Distribution
Lanthanum is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. In plant cells, lanthanum has been observed to enhance the transport of key metabolites, contributing to improved growth and yield formation . In animal cells, lanthanum’s distribution and transport mechanisms are less well understood, but it is believed to interact with specific transporters and binding proteins to exert its effects.
Subcellular Localization
The subcellular localization of lanthanum is critical for its activity and function. Lanthanum can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In plant cells, lanthanum has been found to localize in chloroplasts, where it enhances photosynthetic activity and biosynthesis of key compounds
準備方法
Synthetic Routes and Reaction Conditions: Lanthanum can be prepared through various synthetic routes. One common method involves the reaction between lanthanum chloride and sodium bicarbonate. In this reaction, a small amount of sodium bicarbonate solution is added to an acidic lanthanum chloride solution to generate lanthanum carbonate nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride at a constant speed, resulting in the formation of lanthanum carbonate .
Industrial Production Methods: For high-purity lanthanum metals (99 percent or better), the calciothermic and electrolytic processes are used. The calciothermic process involves the reduction of lanthanum oxide with calcium at high temperatures. The electrolytic process involves the electrolysis of molten lanthanum chloride .
Types of Reactions:
Oxidation: Lanthanum reacts with atmospheric oxygen to form lanthanum oxide (La₂O₃).
Reduction: Lanthanum can be reduced from its oxide form using calcium in the calciothermic process.
Substitution: Lanthanum reacts with halogens to form lanthanum halides.
Common Reagents and Conditions:
Oxygen: Reacts with lanthanum at room temperature to form lanthanum oxide.
Calcium: Used in the reduction of lanthanum oxide to produce pure lanthanum metal.
Halogens: React with lanthanum to form lanthanum halides.
Major Products:
- Lanthanum Oxide (La₂O₃)
- Lanthanum Chloride (LaCl₃)
- Lanthanum Hydroxide (La(OH)₃)
類似化合物との比較
Lanthanum is the first element in the lanthanide series, which includes 15 elements from lanthanum (La) to lutetium (Lu). These elements share similar properties but also have unique characteristics that make them suitable for various applications . Some notable lanthanides include:
- Cerium (Ce): Used in catalytic converters and glass polishing.
- Neodymium (Nd): Used in powerful magnets and laser technology.
- Gadolinium (Gd): Used in magnetic resonance imaging (MRI) contrast agents.
Lanthanum is unique due to its extensive use in high-tech applications like flat-panel displays and hybrid vehicle batteries, as well as its role in medical treatments for chronic kidney disease .
特性
IUPAC Name |
lanthanum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIPJUXYLNCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064676 | |
| Record name | Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.9055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White, malleable metal that oxidizes in air; [Merck Index], Liquid | |
| Record name | Lanthanum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Lanthanum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7439-91-0, 13864-01-2, 17643-88-8 | |
| Record name | Lanthanum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum hydride (LaH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum, ion (La2 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3K30563S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lanthanum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
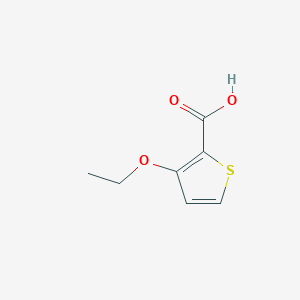
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
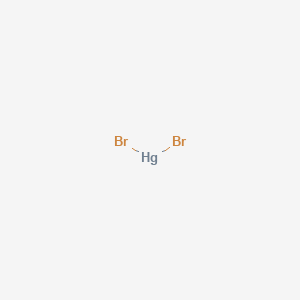
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)

